

# A Head-to-Head Clinical Trial Comparison of Risedronate Against Other Bisphosphonates

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## **Compound of Interest**

Compound Name: *Sodium risedronate*

Cat. No.: *B000858*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of risedronate with other leading bisphosphonates, focusing on data from direct head-to-head clinical trials. The information presented is intended to assist researchers and drug development professionals in evaluating the comparative efficacy and safety of these osteoporosis treatments.

## **Overview of Bisphosphonates**

Bisphosphonates are a class of drugs that prevent the loss of bone density, used to treat osteoporosis and similar diseases. They work by inhibiting the digestion of bone by encouraging osteoclasts to undergo apoptosis, or cell death, thereby slowing down bone loss. This guide focuses on the comparative clinical data of risedronate against alendronate, ibandronate, and zoledronic acid.

## **Risedronate vs. Alendronate**

Alendronate and risedronate are two of the most commonly prescribed oral bisphosphonates. Several large-scale, head-to-head clinical trials have been conducted to compare their efficacy and safety profiles.

## **Efficacy: Bone Mineral Density (BMD) and Bone Turnover Markers**

The Fosamax Actonel Comparison Trial (FACTS) and its 24-month international extension study provided significant insights into the comparative effects of once-weekly alendronate (70 mg) and risedronate (35 mg) in postmenopausal women with osteoporosis.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Across multiple studies, alendronate has demonstrated statistically significant greater increases in bone mineral density (BMD) at various skeletal sites, including the hip trochanter, lumbar spine, total hip, and femoral neck, when compared to risedronate over one to two years of treatment.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) Consistent with the BMD findings, alendronate also led to a more significant reduction in biochemical markers of bone turnover.[\[1\]](#)[\[3\]](#)[\[5\]](#)

Table 1: Comparison of BMD Increases with Alendronate vs. Risedronate (FACTS International - 24 Months)

| Skeletal Site  | Mean %                               | Mean %                                  | Adjusted Mean               |                            |
|----------------|--------------------------------------|-----------------------------------------|-----------------------------|----------------------------|
|                | Increase from Baseline - Alendronate | Increase from Baseline - Risedronate 35 | Treatment Difference        | p-value                    |
|                | 70 mg OW                             | mg OW                                   | (Alendronate - Risedronate) |                            |
| Hip Trochanter | 4.6% <a href="#">[5]</a>             | 2.5% <a href="#">[5]</a>                | 1.50% <a href="#">[2]</a>   | <0.001 <a href="#">[2]</a> |
| Total Hip      | Not specified directly               | Not specified directly                  | 1.7% <a href="#">[4]</a>    | <0.001 <a href="#">[4]</a> |
| Femoral Neck   | Not specified directly               | Not specified directly                  | 1.9% <a href="#">[4]</a>    | <0.001 <a href="#">[4]</a> |
| Lumbar Spine   | Not specified directly               | Not specified directly                  | 1.8% <a href="#">[4]</a>    | <0.001 <a href="#">[4]</a> |

OW = Once Weekly

## Efficacy: Fracture Risk Reduction

While BMD is a critical surrogate marker, the ultimate goal of osteoporosis therapy is to reduce fracture risk. The evidence from head-to-head trials on fracture risk reduction is more nuanced. The REAL (RisedronatE and ALendronate Intervention over Three Years) study, an observational study using claims data, found no significant differences in the rates of clinical

vertebral and nonvertebral fractures between alendronate and risedronate users at one year.[6] However, over a longer follow-up, the same study observed a higher rate of hip fracture among risedronate users compared to alendronate users.[6]

Conversely, another observational study reported that patients receiving risedronate had lower rates of hip and nonvertebral fractures within their first year of therapy compared to those on alendronate.[7] A real-world evidence study also suggested that gastro-resistant risedronate was associated with a lower incidence of fractures at any site and specifically at the spine compared to immediate-release alendronate.[8]

Table 2: Fracture Risk Comparison between Risedronate and Alendronate

| Study/Comparison                                      | Fracture Type                     | Outcome                                                           |
|-------------------------------------------------------|-----------------------------------|-------------------------------------------------------------------|
| REAL Study (observational)[6]                         | Hip Fracture                      | Higher relative rate with risedronate over the full study period. |
| REAL Study (observational)[6]                         | Clinical Vertebral & Nonvertebral | Similar rates between the two agents.                             |
| Observational Study[7]                                | Hip & Nonvertebral                | Lower rates with risedronate in the first year of therapy.        |
| Real-World Evidence (Gastro-resistant Risedronate)[8] | Any Site & Spine                  | Lower incidence with gastro-resistant risedronate.                |

## Safety and Tolerability

In the FACTS trial and its extension, there was no significant difference in the incidence of upper gastrointestinal (UGI) adverse events between the alendronate and risedronate groups. [1][3][5] This is a crucial finding, as UGI tolerability is a common concern with oral bisphosphonates. A postmarketing analysis of FDA adverse event reports suggested that both alendronate and risedronate use are associated with osteonecrosis of the jaw and atypical femur fracture, with risedronate showing a higher reporting odds ratio for atypical femur fracture.[9]

## Risedronate vs. Ibandronate

Fewer head-to-head trials have directly compared risedronate and ibandronate.

## Efficacy: Bone Mineral Density

One study comparing monthly ibandronate (150 mg) to weekly risedronate (35 mg) in elderly osteoporotic patients found that both treatments resulted in significant increases in hip BMD after 12 months, with no significant difference between the two groups.[10] The TRIO study, a 2-year randomized controlled trial, found that the increases in lumbar spine and total body BMD were greater with ibandronate and alendronate than with risedronate.[11]

Table 3: Hip BMD Changes with Ibandronate vs. Risedronate at 12 Months

| Skeletal Site | % Increase from<br>Baseline -<br>Ibandronate 150<br>mg monthly | % Increase from<br>Baseline -<br>Risedronate 35 mg<br>weekly | p-value (between<br>groups) |
|---------------|----------------------------------------------------------------|--------------------------------------------------------------|-----------------------------|
| Total Hip     | 3.86%[10]                                                      | 3.60%[10]                                                    | 0.323[10]                   |
| Femoral Neck  | 3.31%[10]                                                      | 3.24%[10]                                                    | 0.523[10]                   |
| Trochanter    | 3.71%[10]                                                      | 3.78%[10]                                                    | 0.985[10]                   |

## Efficacy: Fracture Risk Reduction

A nationwide population-based study in Korea suggested that after four years of follow-up, once-monthly ibandronate was associated with a significantly lower incidence of overall and non-vertebral fractures compared to once-monthly risedronate.[12]

## Risedronate vs. Zoledronic Acid

Zoledronic acid is an intravenous bisphosphonate administered annually. The HORIZON study provided a direct comparison with oral risedronate for the prevention and treatment of glucocorticoid-induced osteoporosis.[13]

## Efficacy: Bone Mineral Density

In the HORIZON trial, a single 5 mg intravenous infusion of zoledronic acid was found to be non-inferior and, in fact, superior to daily 5 mg oral risedronate in increasing lumbar spine BMD

at 12 months in both prevention and treatment subgroups.[13]

Table 4: Lumbar Spine BMD Increase with Zoledronic Acid vs. Risedronate at 12 Months (HORIZON Trial)

| Subgroup   | Mean % Increase from Baseline - Zoledronic Acid 5 mg IV | Mean % Increase from Baseline - Risedronate 5 mg daily | Mean Difference (Zoledronic Acid - Risedronate) | p-value     |
|------------|---------------------------------------------------------|--------------------------------------------------------|-------------------------------------------------|-------------|
| Treatment  | 4.06%[13]                                               | 2.71%[13]                                              | 1.36%[13]                                       | 0.0001[13]  |
| Prevention | 2.60%[13]                                               | 0.64%[13]                                              | 1.96%[13]                                       | <0.0001[13] |

## Safety and Tolerability

Adverse events were more frequent in the zoledronic acid group, largely due to transient symptoms such as fever, myalgia, and arthralgia occurring within the first three days after infusion.[13] A pharmacovigilance study indicated that zoledronic acid might be associated with a higher incidence of osteonecrosis of the jaw compared to oral bisphosphonates like risedronate and alendronate.[14]

## Experimental Protocols

The methodologies of the cited head-to-head clinical trials share common elements, ensuring robust and comparable data.

## Fosamax Actonel Comparison Trial (FACTS)

- Study Design: A multicenter, randomized, double-blind, active-comparator trial with a 12-month base study and a 12-month extension.[1][2]
- Participants: Postmenopausal women with osteoporosis.[1][2]
- Intervention: Alendronate 70 mg once weekly or risedronate 35 mg once weekly.[1][2]

- Primary Endpoint: Mean percent change from baseline in hip trochanter BMD at 24 months.  
[\[1\]](#)[\[2\]](#)
- Secondary Endpoints: BMD changes at other sites (lumbar spine, total hip, femoral neck) and levels of bone turnover markers.[\[1\]](#)[\[2\]](#)
- Tolerability Assessment: Monitoring and recording of upper gastrointestinal and other adverse events.[\[1\]](#)

## **HORIZON Glucocorticoid-Induced Osteoporosis Trial**

- Study Design: A 1-year randomized, double-blind, double-dummy, non-inferiority study.[\[13\]](#)
- Participants: Patients initiating or continuing long-term glucocorticoid therapy, stratified into prevention and treatment subgroups.[\[13\]](#)
- Intervention: A single 5 mg intravenous infusion of zoledronic acid or daily 5 mg oral risedronate.[\[13\]](#)
- Primary Endpoint: Percentage change from baseline in lumbar spine BMD at 12 months.[\[13\]](#)
- Safety Assessment: Recording of all adverse events, with a focus on post-infusion symptoms.[\[13\]](#)

## **Visualizing Clinical Trial Workflow and Bisphosphonate Mechanism**



[Click to download full resolution via product page](#)

Caption: Generalized workflow of a head-to-head clinical trial for bisphosphonates.

[Click to download full resolution via product page](#)

Caption: Mechanism of action for nitrogen-containing bisphosphonates like risedronate.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 2. A comparison of the effect of alendronate and risedronate on bone mineral density in postmenopausal women with osteoporosis: 24-month results from FACTS-International - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clinician.com [clinician.com]
- 4. How Does Alendronate Compare With Risedronate for Osteoporosis Prevention? [medscape.com]
- 5. academic.oup.com [academic.oup.com]
- 6. RisedronatE and ALendronate Intervention over Three Years (REALITY): Minimal Differences in Fracture Risk Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. researchopenworld.com [researchopenworld.com]
- 10. endocrine-abstracts.org [endocrine-abstracts.org]
- 11. Comparison of the effects of three oral bisphosphonate therapies on the peripheral skeleton in postmenopausal osteoporosis: the TRIO study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of the efficacy between once-monthly oral ibandronate and risedronate among Korean women with osteoporosis: a nationwide population-based study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Zoledronic acid and risedronate in the prevention and treatment of glucocorticoid-induced osteoporosis (HORIZON): a multicentre, double-blind, double-dummy, randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Zoledronic Acid vs. Oral Bisphosphonates: Osteoporosis Treatments & the Risk of Developing Osteonecrosis of the Jaw - Page 2 of 3 - The Rheumatologist [therheumatologist.org]

- To cite this document: BenchChem. [A Head-to-Head Clinical Trial Comparison of Risedronate Against Other Bisphosphonates]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b000858#head-to-head-clinical-trials-of-risedronate-against-other-bisphosphonates>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)